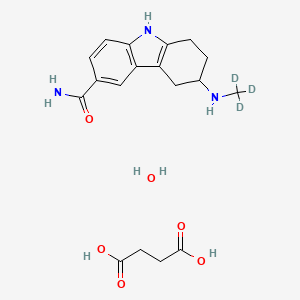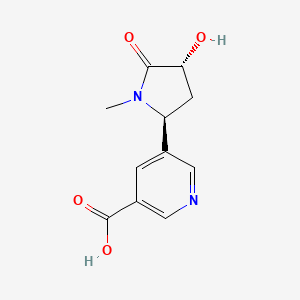
rac trans-3-Hydroxy-1-methyl-2-pyrrolidinone-5-(3-pyridinyl)carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid: is a derivative of trans-3’-Hydroxy Cotinine. It is a compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid typically involves the hydroxylation of cotinine, followed by carboxylation. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
化学反应分析
Types of Reactions: rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification and dicyclohexylcarbodiimide (DCC) for amidation are frequently employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
科学研究应用
rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the study of nicotine metabolism.
Biology: In studies related to the metabolic pathways of nicotine and its derivatives.
Medicine: Research on the effects of nicotine and its metabolites on human health.
作用机制
The mechanism of action of rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid involves its role as a metabolite of nicotine. It interacts with various enzymes and receptors in the body, influencing the metabolic pathways of nicotine. The compound’s effects are mediated through its interaction with cytochrome P450 enzymes, particularly CYP2A6, which is responsible for the hydroxylation of cotinine .
相似化合物的比较
trans-3’-Hydroxy Cotinine: A direct precursor and closely related compound.
Cotinine: The primary metabolite of nicotine.
Nicotine: The parent compound from which rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid is derived.
Uniqueness: rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid is unique due to its specific hydroxylation and carboxylation pattern, which distinguishes it from other nicotine metabolites. This unique structure allows it to be used as a specific marker in studies related to nicotine metabolism and its effects .
属性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC 名称 |
5-[(2S,4R)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-13-8(3-9(14)10(13)15)6-2-7(11(16)17)5-12-4-6/h2,4-5,8-9,14H,3H2,1H3,(H,16,17)/t8-,9+/m0/s1 |
InChI 键 |
ALVPIMYZTKPQTE-DTWKUNHWSA-N |
手性 SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=CC(=CN=C2)C(=O)O |
规范 SMILES |
CN1C(CC(C1=O)O)C2=CC(=CN=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole](/img/structure/B13725780.png)


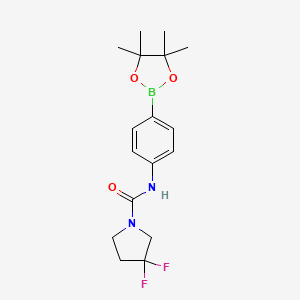
![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)
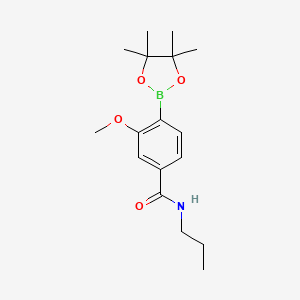
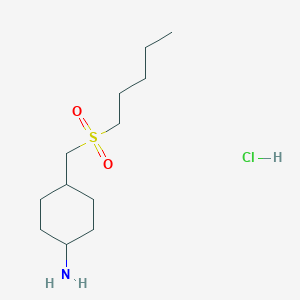
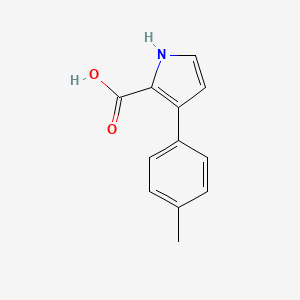
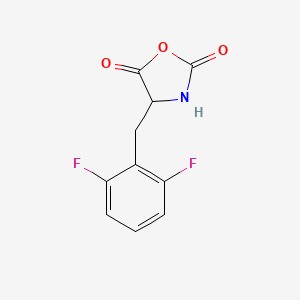
![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)

